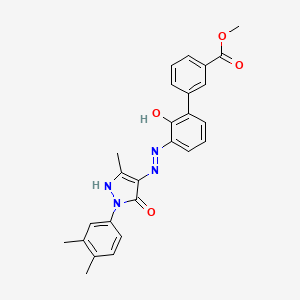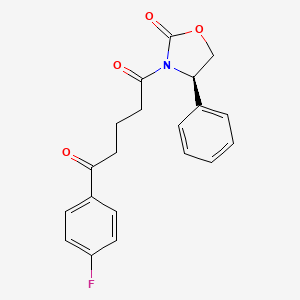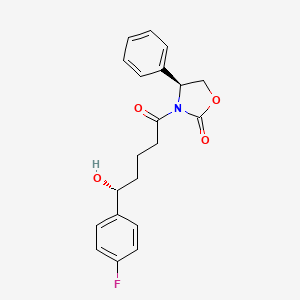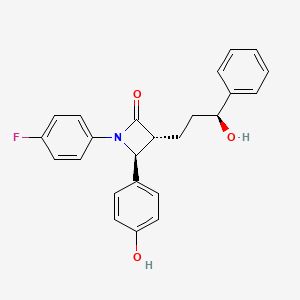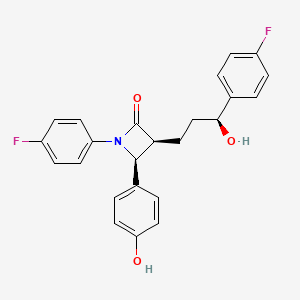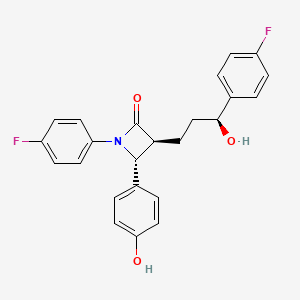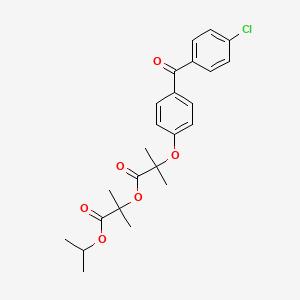
Impureté 1 de l’aprépitant
Vue d'ensemble
Description
“(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine” is a chemical compound with the molecular formula C20H18F7NO2 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound is associated with its molecular formula, C20H18F7NO2 . For a more detailed structure, you may refer to the resources provided by chemical databases or suppliers .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 387.9±42.0 °C, and its predicted density is 1.37±0.1 g/cm3 . The predicted pKa value is 6.93±0.60 .Applications De Recherche Scientifique
1. Prévention des nausées et des vomissements induits par la chimiothérapie (CINV) L’Impureté 1 de l’aprépitant, en tant que membre de la classe de l’aprépitant, est principalement utilisée dans la prévention du CINV. Elle agit comme un antagoniste du récepteur de la neurokinine-1, complétant les médicaments antiémétiques traditionnels et améliorant le contrôle du CINV {svg_1}.
Amélioration des classes de médicaments antiémétiques
Le mécanisme d’action alternatif du composé peut être utilisé pour améliorer l’efficacité des classes de médicaments antiémétiques existantes, offrant une approche multiforme de la gestion des nausées et des vomissements {svg_2}.
Amélioration de la biodisponibilité dans la formulation du médicament
En raison de sa faible solubilité, l’aprépitant est confronté à des problèmes de biodisponibilité. La recherche sur l’this compound pourrait conduire au développement de nouvelles formulations qui améliorent la solubilité et, par conséquent, la biodisponibilité {svg_3}.
Antagonisme de la substance P
L’this compound peut être étudiée pour son antagonisme sélectif et à haute affinité de la substance P, qui se lie au récepteur NK-1. Cette action est cruciale pour prévenir les réactions de phase aiguë et de phase retardée après la chimiothérapie {svg_4}.
Mécanisme D'action
Target of Action
The primary target of Aprepitant Impurity 1 is the substance P/neurokinin 1 (NK1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system .
Mode of Action
Aprepitant Impurity 1 acts as a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting . By blocking the NK1 receptors, Aprepitant Impurity 1 prevents the binding of substance P, a neuropeptide involved in pain transmission .
Biochemical Pathways
The action of Aprepitant Impurity 1 affects the neurokinin pathway . Neurokinin 1 (NK1) receptors are G protein-coupled receptors located in the central and peripheral nervous system . These receptors have a dominant ligand known as Substance P (SP), a neuropeptide that sends impulses and messages from the brain . By antagonizing these receptors, Aprepitant Impurity 1 disrupts the signaling of Substance P, thereby reducing the likelihood of vomiting in patients .
Pharmacokinetics
Aprepitant Impurity 1 is primarily metabolized by CYP3A4 , with minor metabolism by CYP1A2 and CYP2C19 . The average bioavailability of Aprepitant Impurity 1 is found to be around 60-65% .
Result of Action
The molecular and cellular effects of Aprepitant Impurity 1’s action result in the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy . Its alternative mechanism of action complements traditional antiemetic drugs, enhancing control of chemotherapy-induced nausea and vomiting .
Action Environment
Environmental factors such as the patient’s overall health, liver function, and the presence of other medications can influence the action, efficacy, and stability of Aprepitant Impurity 1. For instance, its metabolism can be affected by drugs that inhibit or induce CYP3A4 . Therefore, careful consideration should be given to these factors when administering Aprepitant Impurity 1.
Propriétés
IUPAC Name |
(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-PDSMFRHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676987 | |
| Record name | (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
327623-37-0 | |
| Record name | (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



